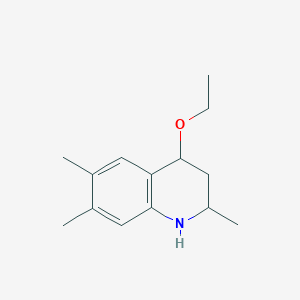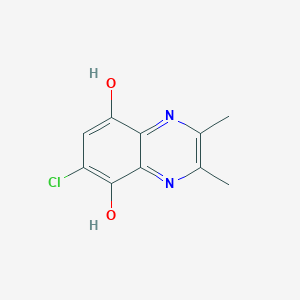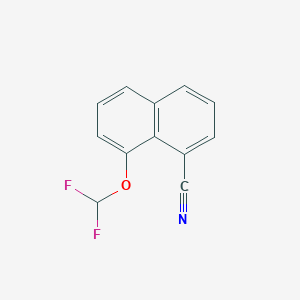
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with isopropyl and methyl groups, and a methanol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxymethylation: The key step involves the hydroxymethylation of the tetrahydronaphthalene derivative. This can be achieved using formaldehyde and a suitable base under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reaction.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- 4-Isopropyl-6-methyl-1-tetralone
- 6-methyl-1-methylidene-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
Uniqueness
(4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
(6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3 |
InChI 键 |
BUWBDLPIZWRQCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)



![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)


